2,6-Dichloro-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

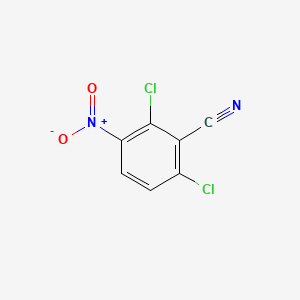

Structure

2D Structure

Properties

IUPAC Name |

2,6-dichloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKVWZIEYFSHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403535 | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-98-8 | |

| Record name | 2,6-Dichloro-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5866-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitrobenzonitrile

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dichloro-3-nitrobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and synthesis. Below is a summary of its key physical data.

| Physical Property | Value |

| Molecular Formula | C₇H₂Cl₂N₂O₂[1][2][3] |

| Molecular Weight | 217.01 g/mol [2][3] |

| Melting Point | 104.0-110.0 °C[1] |

| Boiling Point | 341.7 °C at 760 mmHg[4] |

| Density | 1.6±0.1 g/cm³[4] |

| Appearance | White to cream or pale yellow crystals or powder[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline solid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A pure substance will have a sharp melting point range of 1-2 °C.

-

2. Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point provides insight into its volatility. The determination for high-boiling solids requires specific techniques to avoid decomposition.

-

Apparatus: Micro boiling point apparatus or distillation setup for small samples.

-

Procedure (Micro Method):

-

A few drops of the molten substance (if stable) or a solution in a high-boiling inert solvent are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is heated slowly.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

3. Determination of Density

The density of a solid can be determined using the displacement method.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, and a non-reactive liquid of known density in which the compound is insoluble.

-

Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

A sample of the solid is added to the pycnometer, and the total mass is measured.

-

A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The mass is measured again.

-

The pycnometer is emptied, cleaned, and filled only with the same liquid, and its mass is determined.

-

These mass measurements allow for the calculation of the volume of the solid sample and subsequently its density.

-

Illustrative Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the cited literature, the following workflow illustrates the synthesis of the closely related isomer, 2,3-Dichloro-6-nitrobenzonitrile. This provides a representative example of the synthetic procedures that can be involved.

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

References

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, with a special focus on the kinase inhibitor Bosutinib.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group. Its unique substitution pattern makes it a versatile building block in organic synthesis.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 5866-98-8 | [1] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 217.01 g/mol | [1] |

| Appearance | White to cream or pale yellow crystals or powder | [2] |

| Melting Point | 104.0-110.0 °C | [2] |

| Boiling Point | 341.7 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in some organic solvents like dichloromethane and chloroform. | [4] |

| PubChem CID | 4461932 | |

| MDL Number | MFCD00051513 |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various routes. Below are detailed methodologies for key synthetic steps, primarily based on patented industrial processes.

Synthesis from 1,2-Dichloro-3-nitrobenzene

One common industrial synthesis involves the cyanation of 1,2-dichloro-3-nitrobenzene. This process can be followed by a de-nitrochlorination step to produce 2,6-dichlorobenzonitrile.

Experimental Protocol:

-

Cyanation Reaction:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 1,2-dichloro-3-nitrobenzene, an aprotic amide solvent (e.g., N,N-dimethylformamide), and a metal cyanide such as sodium cyanide and copper(I) cyanide or copper(I) chloride.

-

Heat the mixture to a temperature between 100-200 °C.

-

Maintain the reaction for 5 to 10 hours.

-

After the reaction is complete, cool the mixture to approximately 90 °C.

-

Recover the N,N-dimethylformamide via vacuum distillation.

-

Dilute the crude 2-chloro-6-nitrobenzonitrile with monochlorobenzene at 80 °C.

-

Remove inorganic salts by vacuum filtration at this temperature.

-

Wash the filter cake with additional hot monochlorobenzene to ensure complete recovery of the organic product.

-

The resulting organic filtrate contains 2-chloro-6-nitrobenzonitrile, which can be further purified.

-

-

De-nitrochlorination to 2,6-Dichlorobenzonitrile (Illustrative of further transformations):

-

The intermediate, 2-chloro-6-nitrobenzonitrile, can be treated with chlorine gas at a temperature range of 100-200 °C for 5 to 15 hours to yield 2,6-dichlorobenzonitrile. This step is typically performed without a solvent.

-

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 2,6-dichlorobenzonitrile, which involves the formation of a related nitrobenzonitrile intermediate.

Caption: Generalized synthesis workflow from 1,2-dichloro-3-nitrobenzene.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the field of oncology and for the treatment of viral infections.[5][6] Its reactive sites allow for the construction of complex molecular architectures found in modern therapeutics.

Precursor to the Kinase Inhibitor Bosutinib

A significant application of this compound is in the synthesis of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Bosutinib functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML, as well as Src family kinases.

The synthesis of Bosutinib involves multiple steps where the core structure is built upon intermediates derived from compounds like this compound. While the exact, publicly available synthetic routes may vary, the dichlorinated and nitrated benzene ring provides a key scaffold for elaboration.

Bosutinib Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting key signaling pathways that promote cancer cell proliferation and survival. The diagram below illustrates the primary signaling cascades inhibited by Bosutinib.

Caption: Signaling pathways inhibited by Bosutinib.

Role in the Synthesis of Anagrelide

2,3-Dichloro-6-nitrobenzonitrile, an isomer of the topic compound, has been used as a precursor in the synthesis of Anagrelide, a platelet-reducing agent.[4][8] This highlights the general importance of dichloronitrobenzonitriles as intermediates in pharmaceutical synthesis. However, due to the toxic and skin-irritant properties of this precursor, alternative synthetic routes for Anagrelide have been explored.[4]

Potential Antiviral Applications

Research has indicated that certain nitrobenzonitrile derivatives possess antiviral properties. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to inhibit the replication of several picornaviruses by targeting an early event in the viral replication cycle after uncoating.[9] While this is not the exact compound of focus, it underscores the potential for this class of molecules in antiviral drug discovery. Additionally, this compound has been mentioned as a pharmaceutical intermediate for the preparation of inhibitors of HIV replication.[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of a range of products, most notably in the pharmaceutical sector. Its role as a precursor to the life-saving cancer drug Bosutinib exemplifies its contribution to modern medicine. The detailed understanding of its synthesis and the biological activities of its derivatives will continue to drive research and development in medicinal chemistry and agrochemistry. For professionals in these fields, a thorough knowledge of this compound's characteristics and applications is essential for innovation and the development of new and improved chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dichloro-3-nitrobenzonitrile CAS number 5866-98-8

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile (CAS: 5866-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its chemical and physical properties, potential applications, detailed experimental protocols for related compounds, and essential safety information. The information is structured to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₇H₂Cl₂N₂O₂. Its structural and physical characteristics are crucial for its application in chemical synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 5866-98-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1][2][3][5] |

| Molecular Weight | 217.01 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [1][5] |

| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])Cl)C#N)Cl | [5] |

| InChI Key | NSKVWZIEYFSHIM-UHFFFAOYSA-N | [1][5] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White to cream or pale yellow crystals or powder | [1] |

| Melting Point | 104 - 110 °C | [1][4][5][6] |

| Boiling Point | 341.7 °C (at 760 mmHg, Predicted) | [4][6] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [4][6] |

| Topological Polar Surface Area | 66.93 Ų - 69.6 Ų | [2][4] |

| logP | 2.7 - 2.77 | [2][4] |

| Storage Temperature | Room Temperature or 0-8°C, sealed in dry conditions | [2][3][6][7][8] |

Applications in Research and Development

This compound serves as a key building block in various fields due to its reactive functional groups.

-

Pharmaceutical Development : This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds.[3] It has been specifically mentioned as an intermediate for preparing inhibitors of HIV replication.[9] The nitrile group is a common pharmacophore found in over 30 prescribed medications and is known for its biocompatibility and metabolic stability.[10]

-

Agrochemical Chemistry : It is an important intermediate for creating new herbicides and pesticides, contributing to the development of effective crop protection solutions.[3]

-

Material Science : The compound finds applications in the development of specialty polymers and coatings, where its properties can enhance the durability and performance of materials.[3]

-

Analytical Chemistry : It can be used as a standard reference material for calibrating instruments and ensuring accuracy in chemical analysis.[3]

-

Environmental Studies : Researchers use this chemical in studies to assess the degradation of pollutants and develop remediation strategies.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, the synthesis of a closely related isomer, 2,3-Dichloro-6-nitrobenzonitrile , offers a representative example of the synthetic methodology for this class of compounds. This procedure involves a nucleophilic aromatic substitution reaction using a trichloronitrobenzene precursor and a cyanide source.

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile (Isomer of the Target Compound)

This protocol is adapted from the synthesis of 2,3-Dichloro-6-nitrobenzonitrile from 2,3,4-trichloronitrobenzene.[11]

Materials:

-

2,3,4-trichloronitrobenzene (1 mol, 225 g)

-

Cuprous cyanide (CuCN) (1 mol, 89.6 g)

-

Pyridine (0.52 mol, 42 ml)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Methanol

Procedure:

-

Reaction Setup : In a reaction vessel suitable for heating under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (225 g) and cuprous cyanide (89.6 g).

-

Addition of Catalyst : Evenly spread pyridine (42 ml) over the mixture.

-

Heating : Heat the mixture to 100°C. Maintain this temperature until the mixture becomes stirrable.

-

Reaction Progression : Once stirring has commenced, increase the temperature to 165°C over a period of 1.5 hours. Hold the reaction at this temperature for an additional 30 minutes.

-

Workup - Quenching and Extraction : Allow the dark reaction mixture to cool. Add concentrated HCl (500 ml) and toluene (250 ml). Stir the mixture vigorously for 1.5 hours.

-

Phase Separation : Separate the organic and aqueous layers. Extract the aqueous phase with toluene (3 x 250 ml).

-

Washing : Combine all toluene extracts and wash sequentially with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl solution (2 x 250 ml).

-

Drying and Isolation : Dry the resulting toluene solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product (approx. 185 g, 85% yield).[11]

-

Purification : The crude product can be recrystallized from methanol (using approximately 2.1 ml per gram of product) to achieve high purity (e.g., 99%).[11]

Visualizations

The following diagrams illustrate logical workflows relevant to the synthesis and application of dichloronitrobenzene compounds.

Caption: Experimental workflow for the synthesis of 2,3-Dichloro-6-nitrobenzonitrile.

Caption: Potential application pathways for this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5][8] |

| Skin Irritation | H315 | Causes skin irritation | [5][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [8] |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic / Harmful if inhaled | [5][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5] |

Handling Precautions:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

-

Engineering Controls : Handle product only in a closed system or with appropriate exhaust ventilation.[12]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

-

First Aid :

-

If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[12]

-

If on Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[12]

-

If Inhaled : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12]

-

If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12]

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]

References

- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | 5866-98-8 [amp.chemicalbook.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. achmem.com [achmem.com]

- 9. This compound | 5866-98-8 [chemicalbook.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a versatile chemical intermediate with significant applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Properties

This compound is a chlorinated and nitrated aromatic nitrile. Its molecular structure and properties make it a valuable precursor in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₇H₂Cl₂N₂O₂ |

| Molecular Weight | 217.01 g/mol |

| CAS Number | 5866-98-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 106-107 °C |

| Boiling Point | 341.7 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

| Solubility | Insoluble in water, soluble in many organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various multi-step procedures. Below is a representative experimental protocol for the synthesis of a related compound, 2,3-dichloro-6-nitrobenzonitrile, which illustrates the chemical principles involved. The synthesis of this compound would follow a similar logic, starting from appropriately substituted precursors.

Experimental Protocol: Synthesis of a Dichloronitrobenzonitrile Derivative

This protocol is based on the synthesis of 2,3-dichloro-6-nitrobenzonitrile from 2,3,4-trichloronitrobenzene and provides a framework for the synthesis of related compounds.

Materials:

-

2,3,4-trichloronitrobenzene

-

Cuprous cyanide (CuCN)

-

Pyridine

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Methanol

Procedure:

-

Under a nitrogen atmosphere, a mixture of 2,3,4-trichloronitrobenzene (1 mole) and cuprous cyanide (1 mole) is prepared.

-

Pyridine (0.52 mole) is evenly distributed over the mixture.

-

The mixture is heated to 100 °C until it becomes stirrable.

-

The stirred mixture is then heated to 165 °C over 1.5 hours and maintained at this temperature for 30 minutes.

-

After allowing the dark mixture to cool, concentrated HCl (500 ml) and toluene (250 ml) are added.

-

The mixture is stirred vigorously for 1.5 hours.

-

The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml).

-

The combined toluene extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).

-

The toluene solution is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be recrystallized from methanol to obtain a purified product of 2,3-dichloro-6-nitrobenzonitrile.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds. Its applications span both the agricultural and pharmaceutical sectors.

Agrochemical Applications

A primary application of this compound is in the synthesis of herbicides. It is a precursor to 2,6-dichlorobenzonitrile (dichlobenil), a potent herbicide.

Mechanism of Action of Dichlobenil:

Dichlobenil functions by inhibiting cellulose biosynthesis in plants.[1] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, dichlobenil leads to the cessation of cell wall formation, ultimately resulting in the death of young, growing plants.[1][2]

Pharmaceutical Research

In the realm of drug development, this compound serves as a building block for the synthesis of novel pharmaceutical agents. It has been identified as an intermediate in the preparation of compounds with potential therapeutic activities, including anti-cancer and antiviral properties. For instance, it is used in the synthesis of inhibitors of HIV replication.[3]

While specific signaling pathways directly targeted by this compound in human cells are not yet fully elucidated, the broader class of benzonitrile derivatives has been investigated for anti-cancer effects. Some benzonitrile-containing compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[4] Other related nitro-containing compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species and modulation of key signaling pathways involved in cell survival and proliferation.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is harmful if swallowed, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for researchers in these fields. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic and agricultural applications.

References

- 1. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichlorobenzonitrile Herbicide Intermediate [benchchem.com]

- 3. This compound | 5866-98-8 [chemicalbook.com]

- 4. Remarkable G2/M phase arrest and apoptotic effect performed by 2-(6-aryl-3-hexen-1,5-diynyl) benzonitrile antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dichloronitro-Substituted Benzonitriles

A Senior Application Scientist's Perspective on Navigating Synthetic Pathways

This guide provides a detailed exploration of the synthesis of dichloronitro-substituted benzonitriles, with a focus on the practical application of fundamental organic reactions. We will address the synthesis of 2,6-dichloro-3-nitrobenzonitrile, a compound of interest in pharmaceutical and agrochemical research.[1][2] While the direct conversion from 1,2-dichloro-3-nitrobenzene presents significant synthetic challenges, this whitepaper will delineate a scientifically robust, multi-step pathway for a related isomer, 2,3-dichlorobenzonitrile, starting from the specified material. Furthermore, we will present a plausible and efficient route for the synthesis of the target molecule, this compound, from a more suitable precursor. This dual approach is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations in designing synthetic routes for highly substituted aromatic compounds.

Part 1: Synthesis of 2,3-Dichlorobenzonitrile via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an amino group on an aromatic ring into a wide variety of substituents, including halogens and the cyano group.[3][4][5] This pathway is initiated by the reduction of the nitro group in 1,2-dichloro-3-nitrobenzene to form the corresponding aniline, which is then converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

Step 1: Reduction of 1,2-Dichloro-3-nitrobenzene to 2,3-Dichloroaniline

The initial step in this sequence is the reduction of the nitro group of 1,2-dichloro-3-nitrobenzene to an amine. This transformation is crucial as the resulting aniline is the direct precursor for the diazotization step. While various reducing agents can be employed, catalytic hydrogenation is often preferred in industrial settings due to its efficiency and the cleaner nature of the work-up, typically yielding water as the primary byproduct.

Causality of Experimental Choices: The choice of a catalyst such as palladium on carbon (Pd/C) is predicated on its high activity and selectivity for the reduction of nitro groups in the presence of aryl chlorides. The hydrogenation is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient rate of reaction. The solvent, often an alcohol like ethanol or methanol, is selected for its ability to dissolve the starting material and for its compatibility with the hydrogenation catalyst.

Experimental Protocol: Hydrogenation of 1,2-Dichloro-3-nitrobenzene

-

A hydrogenation vessel is charged with 1,2-dichloro-3-nitrobenzene and a suitable solvent (e.g., ethanol).

-

A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the mixture.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is agitated at room temperature or with gentle heating until hydrogen uptake ceases, indicating the completion of the reaction.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield crude 2,3-dichloroaniline, which can be purified further if necessary.[6]

Step 2: Diazotization of 2,3-Dichloroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[7][8] This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.

Causality of Experimental Choices: The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[9] The use of a strong acid is necessary to protonate nitrous acid, forming the electrophilic nitrosyl cation which is the active diazotizing agent.[10][11]

Experimental Protocol: Diazotization of 2,3-Dichloroaniline

-

2,3-dichloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0–5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).[7][9]

-

The resulting cold solution of 2,3-dichlorobenzenediazonium chloride is used immediately in the subsequent Sandmeyer reaction.[12]

Step 3: Sandmeyer Cyanation of 2,3-Dichlorobenzenediazonium Chloride

The final step in this sequence is the copper-catalyzed substitution of the diazonium group with a cyanide ion.[13] This classic Sandmeyer reaction is a reliable method for the introduction of a nitrile functional group onto an aromatic ring.[4]

Causality of Experimental Choices: Copper(I) cyanide is used as the source of the cyanide nucleophile and as the catalyst for the reaction. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species.[4][5] The aryl radical then reacts with the cyanide ion to form the final product.

Experimental Protocol: Sandmeyer Cyanation

-

In a separate flask, a solution of copper(I) cyanide and sodium or potassium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution from the previous step is added slowly to the copper(I) cyanide solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product is then isolated by extraction with an organic solvent (e.g., dichloromethane or toluene).

-

The organic layer is washed, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield crude 2,3-dichlorobenzonitrile.

-

Further purification can be achieved by recrystallization or column chromatography.[9]

Visualizing the Workflow: Synthesis of 2,3-Dichlorobenzonitrile

Caption: Synthetic pathway from 1,2-dichloro-3-nitrobenzene to 2,3-dichlorobenzonitrile.

Data Summary: Synthesis of 2,3-Dichlorobenzonitrile

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Reduction | 1,2-Dichloro-3-nitrobenzene | H₂, Pd/C | 2,3-Dichloroaniline | >90% |

| 2. Diazotization | 2,3-Dichloroaniline | NaNO₂, HCl | 2,3-Dichlorobenzenediazonium Chloride | In situ |

| 3. Cyanation | 2,3-Dichlorobenzenediazonium Chloride | CuCN | 2,3-Dichlorobenzonitrile | 60-80% |

Part 2: A Plausible Synthetic Route to this compound

The synthesis of this compound from 1,2-dichloro-3-nitrobenzene is not a straightforward transformation due to the required rearrangement of the substitution pattern. A more viable approach involves the nitration of a precursor that already contains the 2,6-dichloro-benzonitrile scaffold.

Step 1: Synthesis of 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile is a known herbicide and a versatile chemical intermediate.[14] It can be synthesized through various methods, including the Sandmeyer reaction starting from 2,6-dichloroaniline. This precursor can be prepared by the oxidation of 2,6-dichloroaniline.[15][16]

Step 2: Nitration of 2,6-Dichlorobenzonitrile

The introduction of a nitro group onto the 2,6-dichlorobenzonitrile ring can be achieved through electrophilic aromatic substitution using a standard nitrating mixture of nitric acid and sulfuric acid.

Causality of Experimental Choices: Regioselectivity The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring.

-

Cyano Group (-CN): A deactivating, meta-directing group.

-

Chloro Groups (-Cl): Deactivating, ortho, para-directing groups.

The positions meta to the cyano group are 3 and 5. The position para to the chloro at position 2 is position 5. The position para to the chloro at position 6 is position 3. Both chloro and cyano groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5. Due to the symmetrical nature of the starting material, these positions are equivalent, leading to the formation of this compound (and its equivalent, 2,6-dichloro-5-nitrobenzonitrile).

Experimental Protocol: Nitration of 2,6-Dichlorobenzonitrile

-

2,6-dichlorobenzonitrile is slowly added to a cold, stirred mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The reaction is quenched by pouring the mixture onto ice, which precipitates the solid product.

-

The crude this compound is collected by filtration, washed with water to remove residual acid, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow: Synthesis of this compound

Caption: Plausible synthetic route to this compound via nitration.

Troubleshooting and Optimization

-

Low Yields in Sandmeyer Reaction: Incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) catalyst can lead to low yields.[9] Ensure the temperature is strictly controlled during diazotization and that the copper(I) cyanide is of good quality.

-

Side Reactions: The formation of phenols or biaryl compounds can occur as side reactions in the Sandmeyer process.[9] Careful control of reaction conditions, including pH and temperature, can minimize these byproducts.

-

Nitration Control: Over-nitration or the formation of undesired isomers can be an issue. The reaction temperature and the rate of addition of the substrate to the nitrating mixture are critical parameters to control.

Conclusion

While the direct synthesis of this compound from 1,2-dichloro-3-nitrobenzene is not readily achievable through standard synthetic transformations, this guide has provided a comprehensive overview of a robust and reliable method for the synthesis of the related isomer, 2,3-dichlorobenzonitrile, via the Sandmeyer reaction. Furthermore, a plausible and efficient pathway to the target molecule, this compound, through the nitration of 2,6-dichlorobenzonitrile has been detailed. This exploration underscores the importance of strategic planning in synthetic organic chemistry, where the selection of the correct starting materials and reaction sequences is paramount to achieving the desired molecular architecture. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5866-98-8 [chemicalbook.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. prepchem.com [prepchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Data of 2,6-Dichloro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2,6-Dichloro-3-nitrobenzonitrile (CAS No. 5866-98-8). Due to the limited availability of public experimental spectra, this document focuses on predicted mass spectrometry data and provides detailed, generalized experimental protocols for the acquisition of key spectroscopic data.

Spectroscopic Data

Mass Spectrometry Data

The following table summarizes the predicted collision cross-section data for various adducts of this compound. This data is useful for identifying the compound in mass spectrometry analyses.[1]

| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 216.95661 | 145.7 |

| [M+Na]⁺ | 238.93855 | 157.8 |

| [M-H]⁻ | 214.94205 | 148.6 |

| [M+NH₄]⁺ | 233.98315 | 163.1 |

| [M+K]⁺ | 254.91249 | 149.3 |

| [M+H-H₂O]⁺ | 198.94659 | 140.2 |

| [M+HCOO]⁻ | 260.94753 | 159.3 |

| [M+CH₃COO]⁻ | 274.96318 | 192.2 |

| [M+Na-2H]⁻ | 236.92400 | 150.9 |

| [M]⁺ | 215.94878 | 142.7 |

| [M]⁻ | 215.94988 | 142.7 |

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the scan. The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate spectral parameters, including the number of scans, pulse width, and relaxation delay.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology: Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺·).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a plausible synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

Caption: Plausible synthetic pathway for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-3-nitrobenzonitrile

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 2,6-Dichloro-3-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and chemical analysis.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a specific pattern in its proton NMR spectrum. The aromatic region will feature signals from the two non-equivalent protons on the benzene ring. Due to the highly electron-withdrawing nature of the chloro, nitro, and cyano substituents, these proton signals are expected to appear significantly downfield.

The predicted data for the ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ at a typical instrument frequency (e.g., 400 MHz) is summarized below.

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.0 - 8.3 | Doublet (d) | 8.0 - 9.0 | 1H |

| H-5 | 7.7 - 8.0 | Doublet (d) | 8.0 - 9.0 | 1H |

Structural Analysis and Signal Assignment

The chemical structure of this compound reveals two aromatic protons at positions 4 and 5. These protons are ortho to each other, leading to a spin-spin coupling that will split their respective signals into doublets.

-

H-4: This proton is situated ortho to the nitro group and meta to a chloro and the cyano group. The strong electron-withdrawing effect of the adjacent nitro group is expected to deshield H-4 significantly, causing it to resonate at a lower field (higher ppm value).

-

H-5: This proton is positioned ortho to a chloro group and meta to the other chloro group and the nitro group. While still in an electron-deficient environment, the deshielding effect on H-5 is anticipated to be less pronounced than on H-4, resulting in its signal appearing at a relatively upfield position.

The ortho-coupling between H-4 and H-5 will result in a characteristic doublet for each proton, with a coupling constant (³JHH) typically in the range of 8.0 to 9.0 Hz for aromatic systems.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized, detailed methodology for the acquisition of a ¹H NMR spectrum for a solid aromatic compound such as this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

- Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

- Spectrometer Frequency: 400 MHz for ¹H observation.

- Solvent: CDCl₃

- Temperature: 298 K (25 °C)

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-4 seconds.

- Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for accurate integration.

- Number of Scans (ns): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

- Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm) to encompass the full range of expected proton signals.

- Receiver Gain: Adjust automatically or manually to avoid signal clipping.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum manually or automatically to obtain a flat baseline.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the signals corresponding to the aromatic protons.

- Analyze the chemical shifts, multiplicities, and coupling constants of the observed peaks.

A[label="Sample Weighing\n(5-10 mg)"];

B[label="Dissolution in\nDeuterated Solvent (e.g., CDCl₃ with TMS)"];

C [label="Transfer to\nNMR Tube"];

D [label="Acquisition of FID\n(400 MHz Spectrometer)"];

E [label="Fourier Transform"];

F [label="Phase Correction"];

G [label="Referencing\n(TMS at 0 ppm)"];

H [label="Integration and Analysis"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Predicted ¹H NMR Signaling Pathway

The interaction between the two aromatic protons (H-4 and H-5) leads to a predictable splitting pattern due to spin-spin coupling. This relationship can be visualized as a signaling pathway where the spin state of one proton influences the observed signal of the other.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-dichloro-3-nitrobenzonitrile. Due to the limited availability of experimental spectral data in public databases, this document leverages computational predictions to offer valuable insights for the structural elucidation and characterization of this compound. This guide also outlines a standard experimental protocol for acquiring ¹³C NMR spectra for similar small organic molecules.

Predicted ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted values are presented in Table 1, with carbon atom assignments corresponding to the structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 114.2 |

| C2 | 137.5 |

| C3 | 129.8 |

| C4 | 134.1 |

| C5 | 126.3 |

| C6 | 139.1 |

| CN | 115.8 |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Chemical Structure and Atom Numbering

The chemical structure of this compound and the corresponding carbon atom numbering used for the assignment of ¹³C NMR chemical shifts are shown below.

Figure 1. Chemical structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Often, commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Solvent: As per sample preparation (e.g., CDCl₃).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1 relaxation time) is necessary.

-

Pulse Width (P1): A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis in ¹³C NMR spectroscopy.

Figure 2. General workflow for ¹³C NMR spectroscopy.

Navigating the Bioactive Landscape of 2,6-Dichloro-3-nitrobenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of dichloro and nitro functionalities onto this scaffold, as seen in 2,6-dichloro-3-nitrobenzonitrile, creates a unique electronic and steric profile that holds significant potential for modulating biological activity. While direct and extensive research on the biological activities of this compound derivatives is nascent, this technical guide consolidates available data on this core structure and its closely related analogs. By examining the biological impact of structurally similar dichlorobenzonitriles, nitrodichlorobenzenes, and other substituted benzonitriles, we can infer potential therapeutic avenues and guide future research and development efforts in this chemical space. This document serves as an in-depth resource, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Structurally Related Benzonitrile Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including those related to this compound. The presence of electron-withdrawing groups and specific substitution patterns on the benzonitrile ring can confer potent and selective anticancer properties.

Inhibition of PD-1/PD-L1 Interaction

One promising strategy in cancer immunotherapy is the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. Small molecules that can disrupt this interaction are of great interest. A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 pathway.[1][2]

Table 1: PD-1/PD-L1 Inhibitory Activity of Biphenyl-1,2,3-triazol-benzonitrile Derivatives [1][2]

| Compound | Structure | IC50 (μM) |

| 6 | 3-(4-((2-(piperazin-1-ylmethyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 12.28 |

| 7 | 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |

| 8a | 3-(4-((2-((4-ethylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 |

This assay is designed to measure the binding of PD-L1 to PD-1.

-

Reagents:

-

hPD-L1-His protein

-

hPD-1-Fc protein

-

Anti-6His-Eu(K)

-

Anti-hFc-XL665

-

Assay buffer (d-PBS, 0.1% BSA, 0.05% Tween-20)

-

Test compounds

-

-

Procedure:

-

A mixture of hPD-L1-His (5 nM) and Anti-6His-Eu(K) (1 nM) is pre-incubated for 30 minutes.

-

A mixture of hPD-1-Fc (15 nM) and Anti-hFc-XL665 (20 nM) is pre-incubated for 30 minutes.

-

The test compound (at various concentrations) is added to the wells of a 384-well plate.

-

The pre-incubated hPD-L1-His/Anti-6His-Eu(K) mixture is added to the wells.

-

The pre-incubated hPD-1-Fc/Anti-hFc-XL665 mixture is added to the wells to initiate the binding reaction.

-

The plate is incubated at room temperature for 1 hour.

-

The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

The ratio of the fluorescence at 665 nm to that at 620 nm is calculated.

-

The percent inhibition is determined relative to a control with no inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

Antimicrobial Activity of Structurally Related Benzonitrile and Nitrophenyl Derivatives

The incorporation of halogen and nitro groups into aromatic scaffolds is a well-established strategy for enhancing antimicrobial potency. These functionalities can influence the electronic properties of the molecule, its ability to penetrate microbial cell membranes, and its interaction with biological targets.

Antibacterial and Antifungal Benzonitrile Derivatives

A study on the antimicrobial activity of newly synthesized benzo and naphthonitrile derivatives revealed that the presence of a nitrophenyl group can confer significant activity against both bacteria and fungi.[3]

Table 2: Antimicrobial Activity of (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) [3]

| Microorganism | MIC (μg/mL) |

| Gram-positive Bacteria | |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 |

| Gram-negative Bacteria | |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Fungi | |

| Botrytis fabae | 6.25 |

| Fusarium oxysporum | 12.5 |

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

-

Media and Cultures:

-

Nutrient agar for bacterial growth.

-

Potato dextrose agar for fungal growth.

-

Standardized microbial inoculums (e.g., 10^5 CFU/mL).

-

-

Procedure (Broth Microdilution Method):

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Bioactivation and Herbicidal Activity of 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile (dichlobenil) is a known herbicide, and its mode of action and metabolic fate provide insights into the potential biological activities of related compounds.

Bioactivation of 2,6-Dichlorobenzonitrile

The toxicity of 2,6-dichlorobenzonitrile in rodents is dependent on its bioactivation by cytochrome P450 enzymes, specifically CYP2A5 in mice. The human orthologs, CYP2A6 and CYP2A13, are also capable of activating this compound.[4] This bioactivation leads to the formation of reactive metabolites that can conjugate with glutathione (GSH).

Caption: Bioactivation pathway of 2,6-dichlorobenzonitrile.

The formation of the glutathione conjugate (GS-DCBN) and its metabolites can serve as biomarkers for exposure and potential toxicity.[4]

Herbicidal Effects

2,6-Dichlorobenzonitrile is effective against a range of aquatic weeds.[5] Its herbicidal action is attributed to its high phytotoxicity when applied to the soil, where it can persist and inhibit plant growth.[6]

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the analysis of structurally similar compounds provides a strong foundation for predicting their potential bioactivities. The presence of dichloro, nitro, and cyano groups on a benzene ring suggests a high likelihood of potent anticancer and antimicrobial properties. Future research should focus on the synthesis and systematic biological screening of a library of this compound derivatives. Key areas of investigation should include:

-

Anticancer screening: Evaluation against a panel of cancer cell lines and investigation of mechanisms of action, including kinase inhibition and apoptosis induction.

-

Antimicrobial testing: Broad-spectrum screening against clinically relevant bacteria and fungi to determine MIC values and potential for development as novel anti-infective agents.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the substitution pattern to optimize potency and selectivity.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

The information compiled in this technical guide underscores the potential of the this compound scaffold as a source of novel bioactive molecules. A focused research effort in this area is warranted and holds the promise of yielding new therapeutic leads.

References

- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of the Nasal Toxicant 2,6-Dichlorobenzonitrile: An Assessment of Metabolic Activity in Human Nasal Mucosa and Identification of Indicators of Exposure and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffolding of 2,6-Dichloro-3-nitrobenzonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2,6-dichloro-3-nitrobenzonitrile has emerged as a highly versatile and valuable scaffold. Its unique electronic and structural features, characterized by the presence of two chlorine atoms, a nitro group, and a nitrile moiety on a benzene ring, provide a rich platform for a variety of chemical transformations. This guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of potent kinase inhibitors and antiviral agents. We will explore detailed experimental protocols, quantitative biological data, and the intricate signaling pathways influenced by the derivatives of this remarkable building block.

I. Synthetic Utility and Key Transformations

This compound serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of two chlorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the stepwise and regioselective introduction of various functional groups.

One of the most critical transformations is the selective displacement of the chlorine atom at the 2-position by an amine. This reaction is often the initial step in the construction of more complex heterocyclic systems. For instance, reaction with ammonia or primary amines can yield 2-amino-6-chloro-3-nitrobenzonitrile derivatives, which are pivotal intermediates in the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile

A common laboratory-scale procedure for the synthesis of this key intermediate is as follows:

-

Reaction Setup: A solution of this compound (1.0 equivalent) is prepared in a suitable solvent such as isopropanol.

-

Ammonolysis: Ammonia gas is bubbled through the solution, or liquid ammonia (approximately 4 equivalents) is added at a controlled temperature, typically between 20-30°C.

-

Reaction Monitoring: The reaction is stirred at room temperature for an extended period (e.g., 24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to afford 2-amino-6-chloro-3-nitrobenzonitrile.

This aminated intermediate is then primed for further cyclization reactions to construct the core of various kinase inhibitors.

II. Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The 2,6-dichlorophenyl moiety derived from this compound has been identified as a key pharmacophore in a number of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases.

Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

A significant class of kinase inhibitors built upon the this compound scaffold are the pyrido[2,3-d]pyrimidines. The synthesis of these compounds often involves the condensation of the 2-amino-6-chloro-3-nitrobenzonitrile intermediate with a suitable cyclizing agent to form the fused pyridine ring.

A notable example is the development of a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, where the 6-(2,6-dichlorophenyl) group is a critical feature for potent and broad-spectrum activity. The lead compound in this series, PD-089828 , demonstrated inhibitory activity against several key tyrosine kinases implicated in cancer progression.

| Compound | Target Kinase | IC50 (µM)[1][2] |

| PD-089828 | PDGFr | 1.11 |

| FGFr | 0.13 | |

| EGFr | 0.45 | |

| c-src | 0.22 | |

| Analog 6c | PDGF-stimulated cell proliferation | 0.3 |

| Analog 4e | FGFr | 0.060 |

| PDGFr, EGFr, c-src, InsR | >50 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The general synthetic workflow for preparing these kinase inhibitors is a multi-step process that highlights the utility of the this compound building block.

References

A Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a key chemical intermediate. The document details its chemical and physical properties, outlines common synthesis protocols, and places its development within a historical context of related compound synthesis.

Chemical and Physical Properties

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure and properties make it a valuable building block for creating more complex molecules.

| Property | Value | Source |

| CAS Number | 5866-98-8 | [2][3][4] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [2][3][4] |

| Molecular Weight | 217.01 g/mol | [2][3] |

| Melting Point | 104.0-110.0 °C | [4] |

| Boiling Point | 341.7 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Appearance | White to cream or pale yellow crystals or powder | [4] |

| Purity | ≥97% to ≥98% | [3][4][5] |

Historical Context and Synthesis

The history of this compound is closely linked to the development of processes for producing dichlorobenzonitriles, which are valuable herbicides and chemical intermediates.[6] While a specific "discovery" event for this compound is not well-documented in publicly available records, its synthesis is a logical extension of established chemical reactions for creating related compounds.

The synthesis of dichlorinated and nitrated benzonitriles has been a subject of industrial and academic research for many years. Patents dating back to the 1960s describe various methods for preparing 2,6-dichlorobenzonitrile, often involving the manipulation of nitro and chloro groups on the benzene ring.[6][7] These processes laid the groundwork for the synthesis of more complex derivatives like this compound.

A common strategy for synthesizing such compounds involves the nitration of a dichlorinated precursor or the chlorination of a nitrated precursor. For instance, the nitration of 1,2-dichlorobenzene can yield a mixture of isomers, including 2,3-dichloro-1-nitrobenzene and 3,4-dichloro-1-nitrobenzene.[8] Subsequent reactions can then introduce the nitrile group.

A key synthetic route to a related compound, 2,6-dichlorobenzonitrile, involves the cyanation of 1,2-dichloro-3-nitrobenzene to form 2-chloro-6-nitrobenzonitrile, followed by a de-nitrochlorination step.[9][10] This highlights the importance of nitrated dichlorobenzene derivatives as precursors.

Experimental Protocols for Synthesis

While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a logical synthetic pathway can be inferred from the synthesis of related compounds. Below are generalized experimental protocols for key reaction types that would be involved in its synthesis.

Nitration of Dichlorobenzene

This protocol is based on the general method for nitrating 1,2-dichlorobenzene.

Objective: To introduce a nitro group onto a dichlorobenzene ring.

Materials:

-

1,2-dichlorobenzene

-

Nitrating acid mixture (e.g., a mixture of nitric acid, sulfuric acid, and phosphoric acid)[8]

-

Sodium carbonate solution (for neutralization)

-

Water

Procedure:

-

Charge a reaction vessel with 1,2-dichlorobenzene and a mixture of sulfuric and phosphoric acid.[8]

-

With vigorous stirring, add the nitrating acid mixture dropwise to the reaction vessel, maintaining the temperature between 85°C and 125°C.[8]

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.[8]

-

Separate the aqueous phase from the organic phase while the mixture is still warm.[8]

-

Wash the organic phase with a dilute sodium carbonate solution and then with water until it is neutral.[8]

-

The resulting product will be a mixture of dichloronitrobenzene isomers.

Cyanation of a Dichloronitrobenzene

This protocol is adapted from the synthesis of 2-chloro-6-nitrobenzonitrile from 1,2-dichloro-3-nitrobenzene.

Objective: To replace a chloro group with a nitrile group.

Materials:

Procedure:

-

In a reaction vessel, combine 1,2-dichloro-3-nitrobenzene with the metal cyanide(s) in the presence of an aprotic amide solvent.[9][10]

-

Heat the mixture to a temperature between 100°C and 200°C.[10]

-

Maintain the reaction for 5 to 10 hours to yield 2-chloro-6-nitrobenzonitrile.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of related compounds, which provides a framework for understanding the potential synthesis of this compound.

Caption: Synthesis pathway for 2,6-Dichlorobenzonitrile.

Caption: Nitration of 1,2-Dichlorobenzene.

Applications and Research Interest

This compound serves as a crucial intermediate in various fields of chemical synthesis.

-

Pharmaceutical Development: It is utilized in the synthesis of pharmaceutical compounds, including research for anti-cancer drugs.[1] It has also been used as a pharmaceutical intermediate for preparing inhibitors of HIV replication.[11]

-